Estrone 3-sulfate

Hepatic uptake Drug-drug interaction Transporter kinetics

Research requiring a stable, inactive estrogen precursor often fails due to the agonist activity or poor solubility of unconjugated estrone. Estrone 3-sulfate solves this with unique physicochemical properties. - **For Transporter Studies:** High-affinity OATP1B1 probe substrate (Km = 0.4 μM); essential for DDI panels where statin substrates show low inhibition. - **For Enzyme Assays:** The physiological substrate for steroid sulfatase (STS) - enabling direct inhibitor screening (e.g., estrone O-sulfamate IC50 = 0.83 nM). - **Analytical Standard:** ≥98% purity for LC-MS/MS quantification of conjugated estrogens in biological and environmental matrices.

Molecular Formula C18H21O5S-
Molecular Weight 349.4 g/mol
Cat. No. B10785091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrone 3-sulfate
Molecular FormulaC18H21O5S-
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-]
InChIInChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/p-1/t14-,15-,16+,18+/m1/s1
InChIKeyJKKFKPJIXZFSSB-CBZIJGRNSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estrone 3-Sulfate for Research and Procurement: Overview of a Sulfated Estrogen Conjugate


Estrone 3-sulfate (E1S), also known as estrone sulfate, is a naturally occurring endogenous steroid conjugate in which a sulfate group is esterified to the 3-hydroxyl position of estrone [1]. This sulfation, catalyzed by estrogen sulfotransferases (primarily SULT1E1), dramatically increases aqueous solubility relative to unconjugated estrone [1]. E1S itself possesses minimal estrogen receptor binding affinity (less than 1% relative binding affinity of estradiol for ERα and ERβ), rendering it biologically inactive as a ligand [2]. However, it serves as the most abundant circulating estrogen in humans, acting as a stable systemic reservoir that can be desulfated by steroid sulfatase (STS) in target tissues to yield active estrone and subsequently estradiol [3].

OATP1B1 transporter probe substrate
Steroid sulfatase (STS) enzyme activity substrate
Receptor-inactive estrogen precursor for desulfation studies

Why Estrone 3-Sulfate Cannot Be Substituted with Unconjugated Estrone or Other Estrogen Conjugates


Generic substitution with unconjugated estrone or alternative estrogen conjugates (e.g., estrone glucuronide) fundamentally alters experimental and procurement outcomes due to E1S's unique physicochemical and biological properties. The 3-sulfate moiety confers markedly increased aqueous solubility [1], distinct transporter recognition (e.g., OATP1B1 high-affinity uptake component Km = 0.4 μM) [2], and critically different metabolic stability with a terminal elimination half-life of conjugated estrone at 14 ± 6 hours [3]—contrasting sharply with unconjugated estrone's rapid hepatic clearance (t1/2 < 2 min in isolated perfused rat liver) [4]. Furthermore, E1S is biologically inactive at estrogen receptors (relative binding affinity <1% of estradiol), whereas estrone exhibits measurable ERα binding (RBA 4.0% of estradiol) [5]. This functional dichotomy—inactive precursor versus active ligand—dictates non-interchangeability in steroid sulfatase activity assays, hepatic uptake studies, and experiments requiring stable, non-proliferative estrogen background.

vs Unconjugated Estrone
Solubility, transporter affinity, and ER activity may differ significantly.
vs Estrone Glucuronide
OATP1B1 inhibition sensitivity and metabolic stability may not transfer.
vs Other Estrogen Conjugates
Efflux transport and sulfatase substrate activity are conjugate-specific.

Estrone 3-Sulfate: Quantitative Comparative Evidence for Scientific Selection


OATP1B1 Substrate Kinetics: High-Affinity Uptake Component vs. Unconjugated Estrone and Statins

Estrone 3-sulfate serves as a high-affinity substrate for the hepatic uptake transporter OATP1B1, exhibiting biphasic transport kinetics in HEK293-OATP1B1 cells with a high-affinity apparent Km of 0.4 μM [1]. This affinity is substantially higher (numerically lower Km) than the majority of clinically relevant statins evaluated in the same study, where Km values ranged from 0.6 μM to 29 μM [1]. The 0.4 μM high-affinity component distinguishes E1S from estradiol 17β-glucuronide, another commonly used OATP1B1 probe substrate, for which a high-affinity Km of 0.4 μM was not reported in the biphasic context [1].

OATP1B1 Km (E1S)
Head-to-head
0.4 µM (high-affinity component)
Supports sensitive OATP1B1 transport benchmarking
Statins Km range: 0.6–29 µM; comparator substrates differ
Hepatic uptake Drug-drug interaction Transporter kinetics

OATP1B1 Substrate Selectivity: Differential Inhibition Profiles vs. Estradiol 17β-Glucuronide

Estrone 3-sulfate exhibits a markedly different inhibition susceptibility profile for OATP1B1-mediated transport compared to the alternative probe substrate estradiol 17β-glucuronide (E217βG). In a study with the investigational drug AZX, the IC50 for inhibition of E1S uptake was 79 μM, whereas inhibition of E217βG uptake was substantially more potent (IC50 = 5.3 μM) [1]. This 15-fold difference in inhibitory potency demonstrates that the two substrates are differentially sensitive to the same inhibitor. Furthermore, estropipate (piperazine-stabilized estrone 3-sulfate) has been identified as a highly selective OATP1B1 inhibitor, with an IC50 of 0.06 μM against OATP1B1-mediated E1S uptake versus 19.3 μM against OATP1B3, representing a >300-fold selectivity window [2].

Inhibition IC50 (AZX)
Head-to-head
E1S: 79 µM
E217βG: 5.3 µM
Substrate-dependent inhibition profile for DDI screening
>300-fold OATP1B1/B3 selectivity with estropipate
Transporter selectivity DDI prediction Inhibitor profiling

Metabolic Stability: Conjugated Estrone Half-Life vs. Unconjugated Estrone

Estrone 3-sulfate (as conjugated estrone) demonstrates substantially prolonged systemic residence compared to unconjugated estrone. The mean (± SD) apparent terminal elimination half-life of conjugated estrone in humans is 14 ± 6 hours [1]. In contrast, unconjugated estrone undergoes extremely rapid hepatic extraction and metabolism: in isolated perfused rat liver studies, estrone demonstrates a half-life of less than 2 minutes [2]. This represents an approximately 420-fold or greater increase in systemic persistence for the sulfated conjugate.

Half-life (t½)
Cross-study
14 ± 6 h (conjugated estrone, human)
Supports stable precursor pool in desulfation assays
Unconjugated estrone t½
ER Binding Affinity
Cross-study
E1S:
Estrone: 4.0% ERα, 3.5% ERβ
Receptor-inactive precursor for activation studies
>3.5-fold lower binding; context-dependent interpretation
CSF Efflux Clearance
Class-level
205 µL/min (rat, carrier-mediated)
Active efflux transport mechanism context at brain barriers
Passive diffusion agents may not replicate efflux behavior
STS Substrate vs Inhibitor
Class-level
E1S: physiological substrate
Estrone O-sulfamate: IC50 0.83 nM (MCF-7)
STS activity assay substrate; inhibitor serves as positive control
Functional divergence for enzyme vs. pharmacological studies
Pharmacokinetics Metabolic stability Estrogen reservoir

Estrogen Receptor Activity: Minimal Binding Affinity vs. Estrone and Estradiol

Estrone 3-sulfate is functionally silent at estrogen receptors (ERs), with a relative binding affinity (RBA) of less than 1% of that of estradiol for both ERα and ERβ [1]. This contrasts sharply with unconjugated estrone, which exhibits measurable, albeit weak, ER binding with an RBA of 4.0% for ERα and 3.5% for ERβ relative to estradiol [2]. Estrone 3-methyl ether, another estrone derivative used in synthesis, shows essentially no ER binding activity (IC50 > 100 μM for ERα and ERβ) [3]. The differential ER activity between E1S (<1%) and estrone (3.5-4.0%) is a >3.5-fold difference in receptor engagement potential.

ER Binding Affinity
Cross-study
E1S:
Estrone: 4.0% ERα, 3.5% ERβ
Receptor-inactive precursor for activation studies
>3.5-fold lower binding; context-dependent interpretation
CSF Efflux Clearance
Class-level
205 µL/min (rat, carrier-mediated)
Active efflux transport mechanism context at brain barriers
Passive diffusion agents may not replicate efflux behavior
STS Substrate vs Inhibitor
Class-level
E1S: physiological substrate
Estrone O-sulfamate: IC50 0.83 nM (MCF-7)
STS activity assay substrate; inhibitor serves as positive control
Functional divergence for enzyme vs. pharmacological studies
Estrogen receptor Binding affinity Inactive precursor

CNS Efflux Transport: Carrier-Mediated Clearance from CSF vs. Passive Distribution

Estrone 3-sulfate is subject to carrier-mediated active efflux transport across the blood-cerebrospinal fluid (CSF) barrier, a property not shared by lipophilic unconjugated estrogens that undergo passive diffusion. In vivo studies in rats demonstrate that [3H]estrone-3-sulfate administered intracerebroventricularly is eliminated from CSF with an apparent efflux clearance of 205 μL/min per rat, and this efflux is saturable by co-administration of excess unlabeled E1S (25 mM) [1]. This active, transporter-mediated efflux contrasts with the distribution behavior of unconjugated estrone, which is lipophilic and equilibrates more freely across biological membranes [2].

CSF Efflux Clearance
Class-level
205 µL/min (rat, carrier-mediated)
Active efflux transport mechanism context at brain barriers
Passive diffusion agents may not replicate efflux behavior
Blood-brain barrier Efflux transport CNS distribution

STS Substrate Activity: E1S as the Physiological Substrate vs. Synthetic STS Inhibitors

Estrone 3-sulfate is the natural, physiological substrate for steroid sulfatase (STS), an enzyme critical in estrogen-dependent breast cancer progression. E1S itself acts as the substrate, not an inhibitor; however, its structural analog estrone O-sulfamate (Estrone 3-O-sulfamate) is a potent STS inhibitor with reported IC50 values of 18 nM in placental microsome preparations and 0.83 nM in MCF-7 breast cancer cells [1]. This functional divergence—E1S as the hydrolyzable substrate versus the sulfamate derivative as a nanomolar-potency irreversible inhibitor—is essential for experimental design. Using E1S as substrate allows direct measurement of STS enzymatic activity (desulfation to estrone), whereas the sulfamate analog serves as a positive control inhibitor.

STS Substrate vs Inhibitor
Class-level
E1S: physiological substrate
Estrone O-sulfamate: IC50 0.83 nM (MCF-7)
STS activity assay substrate; inhibitor serves as positive control
Functional divergence for enzyme vs. pharmacological studies
Steroid sulfatase Enzyme kinetics Breast cancer

Estrone 3-Sulfate: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Hepatic Uptake Transporter Studies (OATP1B1 Substrate and DDI Assessment)

Estrone 3-sulfate is the preferred OATP1B1 probe substrate for in vitro transporter kinetics and drug-drug interaction (DDI) studies where high sensitivity to weak or moderate inhibition is required. As demonstrated in Section 3, E1S exhibits a high-affinity transport component with an apparent Km of 0.4 μM in HEK293-OATP1B1 cells [1], and its transport is differentially inhibited compared to estradiol 17β-glucuronide (AZX IC50 = 79 μM for E1S vs. 5.3 μM for E217βG) [2]. This substrate-dependent inhibition profile mandates E1S inclusion in comprehensive OATP1B1 DDI screening panels, particularly when evaluating compounds that may show minimal inhibition using lower-affinity statin substrates [1].

Steroid Sulfatase (STS) Activity Assays and Inhibitor Screening

E1S is the indispensable physiological substrate for in vitro STS enzyme activity assays. As detailed in Section 3, E1S is hydrolyzed by STS to yield active estrone, enabling direct quantification of enzymatic desulfation rates [3]. This application is critical for breast cancer research, as intratumoral STS-mediated conversion of circulating E1S to active estrogens drives estrogen-dependent tumor proliferation. Researchers screening novel STS inhibitors must use E1S as the substrate to measure inhibition potency, with potent reference inhibitors such as estrone O-sulfamate (IC50 = 0.83 nM in MCF-7 cells) serving as positive controls.

Estrogen Precursor Studies Requiring Receptor-Inactive Background

For experiments evaluating local estrogen biosynthesis or sulfatase-dependent activation without confounding estrogen receptor (ER) stimulation, E1S is the only suitable choice among estrogen-related compounds. As established in Section 3, E1S exhibits minimal ER binding (RBA <1% of estradiol) [4], whereas unconjugated estrone retains measurable ERα affinity (RBA 4.0%) [5]. This >3.5-fold difference in receptor engagement potential ensures that any observed biological effects in STS-expressing cells treated with E1S can be confidently attributed to STS-mediated activation rather than direct ER agonism by the compound itself [4].

LC-MS/MS Quantitation: Analytical Standard for Conjugated Estrogen Detection

Estrone 3-sulfate serves as a critical analytical reference standard for the quantitative determination of conjugated estrogens in biological matrices and environmental samples using LC-MS/MS. Validated methods achieve method detection limits as low as 0.038 ng/L for estrogen conjugates in river water [6] and enable simultaneous quantification of E1S alongside unconjugated estrone and estradiol in serum [7]. High-purity E1S sodium salt (≥98%, with certificate of analysis available) [8] is essential for generating accurate calibration curves, stable isotope-labeled internal standard preparation, and method validation in clinical, environmental, and food safety laboratories [6].

Application
Selection Property
Validation Focus
OATP1B1 transporter studies
High-affinity substrate profile
Transporter kinetics and inhibition profiling
STS enzyme activity assays
Physiological STS substrate
Enzyme activity and inhibitor screening
Estrogen precursor research
Low ER binding affinity
Receptor-independent activation studies
LC-MS/MS analysis
Certified purity and identity
Calibration and method validation

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